molecular formula C23H21NO4 B11388302 N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11388302
M. Wt: 375.4 g/mol
InChI Key: ZIKRRFDJOQSTCF-UHFFFAOYSA-N
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Description

N-Benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic furochromene derivative characterized by a fused furano-coumarin scaffold substituted with methyl groups at positions 3 and 5, a ketone at position 7, and a propanamide side chain linked to an N-benzyl group at position 4. Its synthesis typically involves multi-step organic reactions, including acylation and cyclization, as seen in analogous furochromene derivatives .

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

N-benzyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C23H21NO4/c1-14-13-27-20-11-21-19(10-18(14)20)15(2)17(23(26)28-21)8-9-22(25)24-12-16-6-4-3-5-7-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,24,25)

InChI Key

ZIKRRFDJOQSTCF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes .

Mechanism of Action

The mechanism of action of N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can be contextualized by comparing it to related furochromene and propanamide derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Biological Activity/Applications
N-(2-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide 2-chlorobenzyl substituent instead of benzyl C₂₄H₂₁ClN₂O₄ 444.89 Not explicitly reported; presumed similar bioactivity
N-(2-(1H-imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide Imidazole-containing ethyl side chain C₂₂H₂₁N₃O₄ 415.42 Cathepsin L inhibition (XP score: -9.8 kcal/mol)
N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamide Additional methyl groups at positions 2, 3, and 9 on the furochromene core C₂₇H₂₇NO₄ 453.51 Not reported; likely altered solubility/activity
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide Propyl substituent instead of benzyl C₁₉H₂₁NO₄ 327.38 Screening compound (ZINC2150120)
2-{3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]acetamide Acetamide backbone with 3-methoxybenzyl substituent C₂₄H₂₁NO₅ 403.43 Photosensitivity studies

Key Research Findings

In contrast, the N-benzyl variant’s bulky aromatic group may hinder binding to narrow enzyme active sites, though its lipophilicity could enhance membrane permeability .

Synthetic Yields :

  • Analogues like N-(4-sulfamoylphenyl)pentanamide derivatives (e.g., compound 5b) are synthesized in moderate yields (45–51%) via acylation reactions, comparable to methods used for furochromene-propanamides .

Optical and Quantum Properties: Furochromene derivatives with methoxy or methylidene groups (e.g., MFCMP) demonstrate notable photosensitivity, attributed to extended π-conjugation. This property is less pronounced in the N-benzyl propanamide due to steric hindrance from the benzyl group .

Solubility and Stability :

  • Substituents like chlorobenzyl (compound ) or morpholinyl (compound ) enhance aqueous solubility compared to the parent N-benzyl compound, which is more lipophilic.

Patent and Commercial Relevance

  • The compound’s structural motif is patented in compositions targeting enzyme inhibition (e.g., Cathepsin L) and photodynamic therapies .
  • Commercial variants (e.g., STL465414, ZINC2150120) are marketed as screening tools for drug discovery .

Biological Activity

N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H21NO4C_{23}H_{21}NO_4 and a molecular mass of approximately 375.42 g/mol. Its structure features a furochromenone moiety, which is known for various biological activities.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of this compound on specific enzymes. Notably, it exhibits:

  • 31.7% inhibition at 0.01 mM against aldehyde dehydrogenase in human cells (Homo sapiens) .

This inhibition suggests potential applications in conditions where aldehyde dehydrogenases play a role, such as in alcohol metabolism and detoxification processes.

Pharmacological Effects

The compound's pharmacological potential extends beyond enzyme inhibition. It has been explored for its anti-inflammatory and antioxidant properties. The furochromenone framework is known to interact with various biological targets, potentially leading to therapeutic effects in diseases characterized by oxidative stress and inflammation.

Case Studies

  • Anticancer Activity : In vitro studies have indicated that derivatives of furochromenones can induce apoptosis in cancer cell lines. This compound may exhibit similar properties, warranting further investigation into its anticancer mechanisms.
  • Neuroprotective Effects : Preliminary research suggests that compounds with similar structures may protect neuronal cells from oxidative damage. This opens avenues for exploring this compound as a neuroprotective agent in neurodegenerative diseases.

Comparative Analysis of Related Compounds

Compound NameInhibition (%) at 0.01 mMOrganism
This compound31.7Homo sapiens
2H-furo[2,3-h]benzopyran-2-one71.7Homo sapiens
4-methyl-7-[prop-2-en-1-yl]oxy]-2H-1-benzopyran-2-one90.5Homo sapiens

This table illustrates the varying degrees of enzyme inhibition among related compounds, emphasizing the moderate efficacy of this compound compared to others.

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